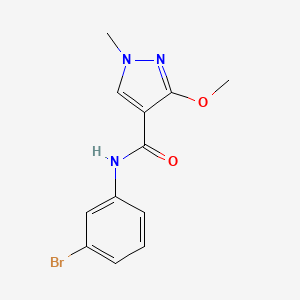
5-Ethylthiophene-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylthiophene-2-thiol: is a sulfur-containing heterocyclic compound with the molecular formula C6H8S2 It is a derivative of thiophene, which is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of an ethyl group at the 5-position and a thiol group at the 2-position of the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 5-ethylthiophene-2-thiol can be achieved through several methods, including:
-
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene derivatives. For this compound, the starting materials would include a 1,4-diketone with an ethyl substituent and a sulfur source such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent .
-
Gewald Reaction: This method involves the condensation of α-cyanoesters with elemental sulfur and ketones. The reaction typically requires a base such as sodium ethoxide (NaOEt) and is carried out under reflux conditions .
Industrial Production Methods:
Industrial production of this compound may involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation: 5-Ethylthiophene-2-thiol can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) .
-
Reduction: The compound can be reduced to form thiolates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
-
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 3- and 4-positions. Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions .
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Thiolates
Substitution: Halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
Chemistry:
5-Ethylthiophene-2-thiol is used as a building block in the synthesis of more complex thiophene derivatives. It is also employed in the study of thiophene-based organic semiconductors and conductive polymers .
Biology and Medicine:
Thiophene derivatives, including this compound, have shown potential in medicinal chemistry due to their biological activities. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties .
Industry:
In the industrial sector, thiophene derivatives are used as corrosion inhibitors, in the fabrication of organic light-emitting diodes (OLEDs), and in the development of organic field-effect transistors (OFETs) .
Mecanismo De Acción
The mechanism of action of 5-ethylthiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activities or alteration of protein functions. The aromatic thiophene ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparación Con Compuestos Similares
- Thiophene-2-thiol
- 5-Methylthiophene-2-thiol
- 2,5-Dimethylthiophene
Comparison:
5-Ethylthiophene-2-thiol is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and physical properties compared to other thiophene derivatives. For example, the ethyl group can increase the compound’s lipophilicity, potentially enhancing its ability to interact with biological membranes .
Propiedades
IUPAC Name |
5-ethylthiophene-2-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-2-5-3-4-6(7)8-5/h3-4,7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSKCCDDRHOLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53381-57-0 |
Source


|
| Record name | 5-ethylthiophene-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2705916.png)

![3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2705922.png)

![5-((4-Bromophenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2705925.png)

![(1H-indol-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2705927.png)
![N-(2,3-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/new.no-structure.jpg)



![ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2705938.png)
